4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine
Description
This compound features a 2,3-dimethylimidazo[1,2-b]pyridazine core linked via an oxymethyl group to a piperidine ring that is sulfonylated with a 2-methylpropanesulfonyl group. The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocycle known for its bioactivity in kinase inhibition and antitumor applications . The sulfonamide group enhances metabolic stability and binding affinity, while the dimethyl substituents on the imidazo ring may optimize steric and electronic interactions with target proteins .
Properties
IUPAC Name |
2,3-dimethyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c1-13(2)12-26(23,24)21-9-7-16(8-10-21)11-25-18-6-5-17-19-14(3)15(4)22(17)20-18/h5-6,13,16H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOJGKGPYFDUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)S(=O)(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells.
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations. The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM. This inhibition disrupts the normal functioning of TAK1, leading to changes in cell growth, differentiation, and apoptosis.
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. Its inhibition can disrupt these pathways, leading to downstream effects such as altered cell growth and differentiation.
Result of Action
The result of the compound’s action is the inhibition of the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM. This indicates the potential of this compound to be translated into anti-MM therapeutics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability. .
Biological Activity
4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-methylpropanesulfonyl)piperidine is a complex heterocyclic compound with potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanism of action, and potential applications in medicine.
- Molecular Formula : C18H28N4O3S
- Molecular Weight : 380.5 g/mol
- CAS Number : 2548979-13-9
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential activity as a ligand for neurotransmitter receptors, specifically those involved in neurodegenerative diseases.
Inhibition of Monoamine Oxidase (MAO)
Studies have demonstrated that related compounds with similar structures exhibit significant inhibition of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as serotonin and dopamine. For instance, derivatives of pyridazinones have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating a strong potential for treating neurodegenerative disorders like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assays using healthy fibroblast cell lines (L929) revealed that certain derivatives exhibit varying levels of toxicity. For example, one derivative caused complete cell death at concentrations above 50 µM, while another displayed no cytotoxic effects even at higher doses . This suggests that modifications to the compound’s structure can significantly influence its safety profile.
Case Study 1: Neuroprotective Effects
In a recent study, a compound structurally related to this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cells. The results indicated that the compound reduced cell death by inhibiting oxidative stress markers and promoting antioxidant activity .
Case Study 2: Reversible Inhibition of MAO-B
Another investigation focused on the reversible inhibition capabilities of similar compounds on MAO-B. The findings highlighted that these compounds could restore MAO-B activity post-inhibition through dialysis methods, suggesting their potential use in developing reversible MAO inhibitors for therapeutic applications .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C18H28N4O3S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 2548979-13-9 |
| IC50 for MAO-B | <0.013 µM (related compounds) |
| Cytotoxicity (IC50) | T3: 27.05 µM; T6: 120.6 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Structural and Elemental Comparison
Structural Modifications and Implications
Imidazo Ring Substituents: The 2,3-dimethyl groups on the target compound likely improve lipophilicity compared to analogs with electron-withdrawing groups (e.g., 2-CF₃ in ), which reduce metabolic clearance but may hinder solubility.
Sulfonyl vs. Carbonyl Linkers: The 2-methylpropanesulfonyl group provides steric bulk and metabolic resistance compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). This may enhance pharmacokinetic stability. Carbonyl-linked analogs (e.g., IP-3 ) exhibit higher carbon content (74.21% vs. ~50–60% in sulfonamides), suggesting better solubility in nonpolar environments.
Spectroscopic and Analytical Data
NMR Trends :
- Imidazo[1,2-b]pyridazine protons typically resonate at δ 7.5–9.0 ppm (aromatic region), with substituents causing predictable shifts. For example, CF₃ groups in 3e deshield adjacent protons, shifting signals downfield.
- Piperidine CH₂O protons (oxymethyl linker) appear at δ 3.5–4.5 ppm, as seen in related compounds .
Mass Spectrometry :
- Sulfonamide-containing analogs (e.g., ) show prominent [M+H]+ ions, while acylated derivatives (e.g., 3e ) fragment via carbonyl cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
